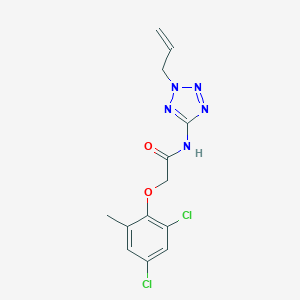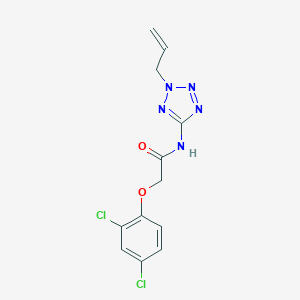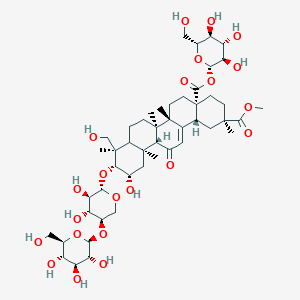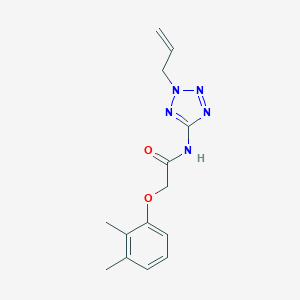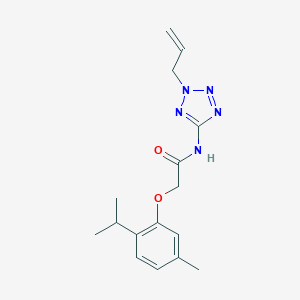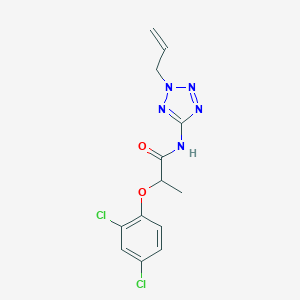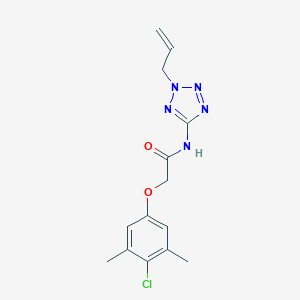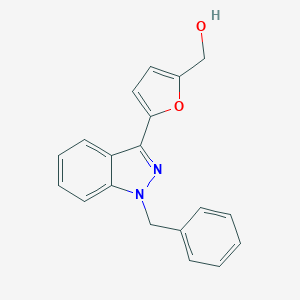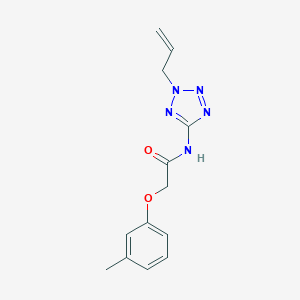
N-(2-allyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-allyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide, also known as TAT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TAT is a tetrazole-based compound that has been synthesized using various methods, including the reaction of allyl bromide with 5-amino-1H-tetrazole, followed by the reaction with 3-methylphenoxyacetic acid.
Mecanismo De Acción
The mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide is not fully understood, but studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in cancer cell proliferation, inflammation, and bacterial growth. N-(2-allyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory cytokines. N-(2-allyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide has also been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and cell division.
Efectos Bioquímicos Y Fisiológicos
N-(2-allyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of pro-inflammatory cytokine production, and the inhibition of bacterial growth. N-(2-allyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide has also been shown to have antioxidant properties, which may contribute to its anticancer and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-allyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. N-(2-allyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide can also be easily modified to create analogs with improved properties. However, N-(2-allyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide also has some limitations, including its limited solubility in aqueous solutions and its potential for off-target effects.
Direcciones Futuras
There are several future directions for research on N-(2-allyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide, including the development of analogs with improved properties, the investigation of its potential use as an anti-cancer agent in combination with other drugs, and the exploration of its potential use as an antibacterial agent in vivo. Further studies are also needed to fully understand the mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide and to identify potential off-target effects.
Métodos De Síntesis
N-(2-allyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide can be synthesized using various methods, including the reaction of allyl bromide with 5-amino-1H-tetrazole, followed by the reaction with 3-methylphenoxyacetic acid. This method involves the use of a solvent such as dimethylformamide (DMF) and a base such as potassium carbonate (K2CO3) to facilitate the reaction. The resulting product is then purified using column chromatography to obtain pure N-(2-allyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide.
Aplicaciones Científicas De Investigación
N-(2-allyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. N-(2-allyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide has been shown to have significant anticancer activity, with studies demonstrating its ability to induce apoptosis in cancer cells. N-(2-allyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide has also been studied for its potential use as an anti-inflammatory agent, with studies showing its ability to inhibit the production of pro-inflammatory cytokines. In addition, N-(2-allyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide has been studied for its potential use as an antibacterial agent, with studies showing its ability to inhibit the growth of various bacterial strains.
Propiedades
Nombre del producto |
N-(2-allyl-2H-tetraazol-5-yl)-2-(3-methylphenoxy)acetamide |
|---|---|
Fórmula molecular |
C13H15N5O2 |
Peso molecular |
273.29 g/mol |
Nombre IUPAC |
2-(3-methylphenoxy)-N-(2-prop-2-enyltetrazol-5-yl)acetamide |
InChI |
InChI=1S/C13H15N5O2/c1-3-7-18-16-13(15-17-18)14-12(19)9-20-11-6-4-5-10(2)8-11/h3-6,8H,1,7,9H2,2H3,(H,14,16,19) |
Clave InChI |
CIJSMNIWMZRDSQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=NN(N=N2)CC=C |
SMILES canónico |
CC1=CC(=CC=C1)OCC(=O)NC2=NN(N=N2)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(12R,13R,16S,18R)-6-Hydroxy-16,18-dimethyl-2,9-dioxo-17-oxapentacyclo[11.4.1.01,10.03,8.012,16]octadeca-3(8),4,6,10-tetraene-18-carbaldehyde](/img/structure/B235150.png)
![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide](/img/structure/B235152.png)
![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B235160.png)
![2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide](/img/structure/B235169.png)

